Tripentadecanoin
Tripentadecanoin
1,2,3-Tripentadecanoyl glycerol is a triacylglycerol that contains pentadecanoic acid at the sn-1, sn-2, and sn-3 positions. It has been found in various grapes. 1,2,3-Tripentadecanoyl glycerol has been used as a standard for the detection of triacylglycerols in human plasma by LC-MS.
TG(15:0/15:0/15:0), also known as tag(45:0) or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(15:0/15:0/15:0) is considered to be a triradylglycerol lipid molecule. TG(15:0/15:0/15:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(15:0/15:0/15:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(15:0/15:0/15:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(15:0/15:0/15:0) exists in all eukaryotes, ranging from yeast to humans. In humans, TG(15:0/15:0/15:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(15:0/15:0/15:0) pathway.
TG(15:0/15:0/15:0) is a triacylglycerol 45:0.
TG(15:0/15:0/15:0), also known as tag(45:0) or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(15:0/15:0/15:0) is considered to be a triradylglycerol lipid molecule. TG(15:0/15:0/15:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(15:0/15:0/15:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(15:0/15:0/15:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(15:0/15:0/15:0) exists in all eukaryotes, ranging from yeast to humans. In humans, TG(15:0/15:0/15:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(15:0/15:0/15:0) pathway.
TG(15:0/15:0/15:0) is a triacylglycerol 45:0.
Brand Name:
Vulcanchem
CAS No.:
7370-46-9
VCID:
VC20865617
InChI:
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3
SMILES:
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC
Molecular Formula:
C48H92O6
Molecular Weight:
765.2 g/mol
Tripentadecanoin
CAS No.: 7370-46-9
Cat. No.: VC20865617
Molecular Formula: C48H92O6
Molecular Weight: 765.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Tripentadecanoyl glycerol is a triacylglycerol that contains pentadecanoic acid at the sn-1, sn-2, and sn-3 positions. It has been found in various grapes. 1,2,3-Tripentadecanoyl glycerol has been used as a standard for the detection of triacylglycerols in human plasma by LC-MS. TG(15:0/15:0/15:0), also known as tag(45:0) or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(15:0/15:0/15:0) is considered to be a triradylglycerol lipid molecule. TG(15:0/15:0/15:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(15:0/15:0/15:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(15:0/15:0/15:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(15:0/15:0/15:0) exists in all eukaryotes, ranging from yeast to humans. In humans, TG(15:0/15:0/15:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(15:0/15:0/15:0) pathway. TG(15:0/15:0/15:0) is a triacylglycerol 45:0. |
|---|---|
| CAS No. | 7370-46-9 |
| Molecular Formula | C48H92O6 |
| Molecular Weight | 765.2 g/mol |
| IUPAC Name | 2,3-di(pentadecanoyloxy)propyl pentadecanoate |
| Standard InChI | InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
| Standard InChI Key | CLJLWABDLPQTHL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
| Melting Point | 55°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator